LogP Modulation: The 2-Methoxyethoxy Side Chain Balances Lipophilicity Between Hydroxyethoxy (Too Polar) and Simple Alkoxy (Insufficient H-Bonding) Analogs
Methyl 4-amino-3-(2-methoxyethoxy)benzoate exhibits a computed LogP of 1.66 (Chemsrc) or 0.9–1.08 (Molaid/Leyan), positioning it at a lipophilicity midpoint between the excessively polar 2-hydroxyethoxy analog (XLogP3 = 0.4) and the moderately lipophilic ethoxy analog (LogP ≈ 1.4) . This intermediate LogP is associated with improved aqueous solubility relative to higher-LogP analogs while retaining sufficient passive membrane permeability for intracellular target engagement—a balance critical in fragment-based drug discovery where clogP values between 1 and 3 are generally preferred [1]. The methoxyethoxy group contributes additional oxygen atoms that increase LogP modestly versus the hydroxyethoxy variant (ΔLogP ≈ +1.26 by Chemsrc values or +0.5–0.7 by alternative calculations) without the excessive polarity penalty of a free hydroxyl group [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.66 (Chemsrc); LogP = 0.9 (Molaid computed); LogP = 1.08 (Leyan) |
| Comparator Or Baseline | Methyl 4-amino-3-(2-hydroxyethoxy)benzoate: XLogP3 = 0.4; Methyl 4-amino-3-methoxybenzoate: LogP = 1.65; Methyl 4-amino-3-ethoxybenzoate: XLogP ≈ 1.4 |
| Quantified Difference | Target LogP exceeds hydroxyethoxy analog by +1.26 (Chemsrc) or +0.5–0.7 (other methods); target LogP is within 0.01 of methoxy analog but with greater H-bond acceptor capacity |
| Conditions | Computed values from multiple prediction algorithms (XLogP3, ChemAxon, ALogP); no experimental shake-flask LogP data identified for the target compound |
Why This Matters
Procurement of the 2-methoxyethoxy variant rather than the hydroxyethoxy analog avoids the ~10-fold decrease in membrane permeability typically associated with a free hydroxyl, while retaining solubilizing oxygen atoms that are absent in the simple methoxy/ethoxy analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [2] Kuujia. Methyl 4-amino-3-(2-hydroxyethoxy)benzoate XLogP3 = 0.4; TPSA = 81.8 Ų. https://www.kuujia.com/cas-183430-74-2.html (accessed 2026-04-25). View Source
